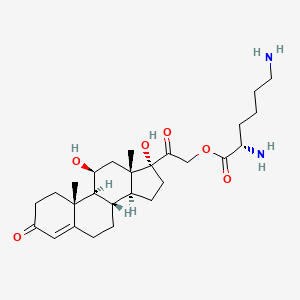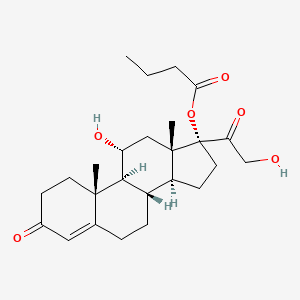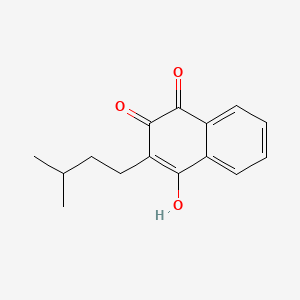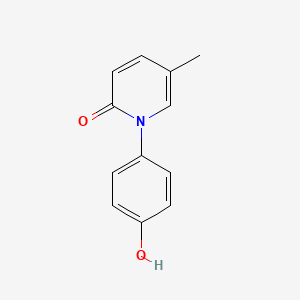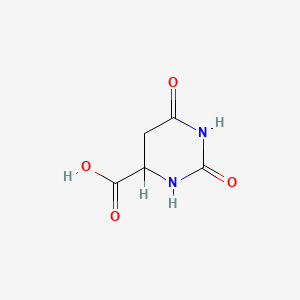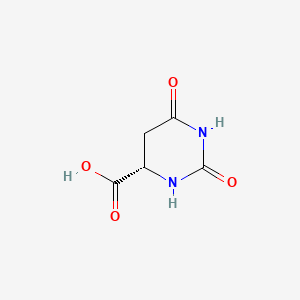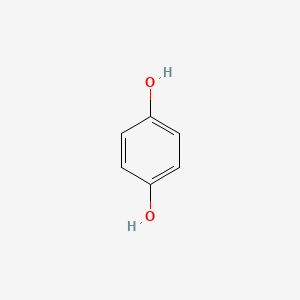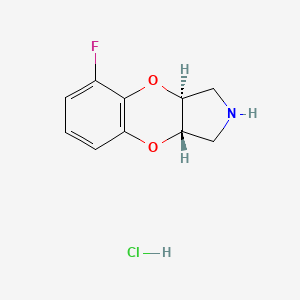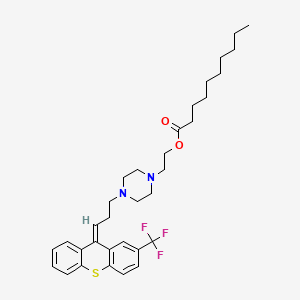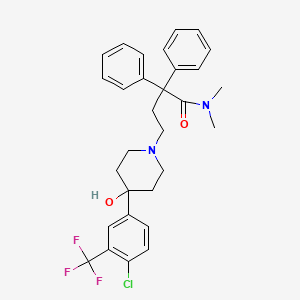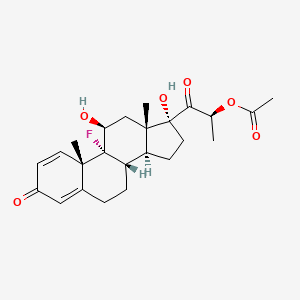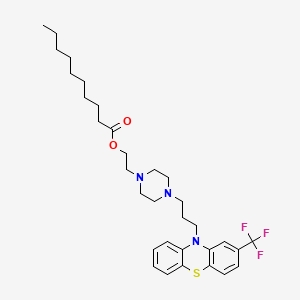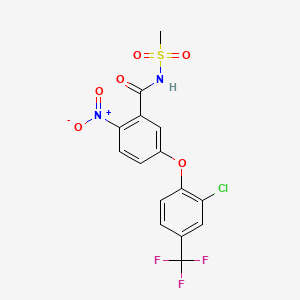
Fomesafen
Übersicht
Beschreibung
Fomesafen ist eine organische Verbindung, die weit verbreitet als Herbizid eingesetzt wird. Sein chemischer Name lautet 5-[2-Chlor-4-(Trifluormethyl)phenoxy]-N-(Methansulfonyl)-2-nitrobenzamid. Es wirkt, indem es das Enzym Protoporphyrinogen-Oxidase hemmt, das für die Chlorophyllsynthese notwendig ist. Diese Verbindung ist besonders effektiv bei der Bekämpfung von breitblättrigen Unkräutern in Sojabohnenfeldern, da Sojabohnen aufgrund der metabolischen Entsorgung durch Glutathion-S-Transferase eine hohe Toleranz gegenüber this compound aufweisen .
Wissenschaftliche Forschungsanwendungen
Fomesafen has a wide range of applications in scientific research:
Agriculture: It is primarily used as an herbicide to control broadleaf weeds in soybean and peanut fields.
Environmental Science: Studies have been conducted on its mobility and persistence in soil, as well as its effects on soil enzyme activity and microbial populations
Ecotoxicology: Research has focused on its residual characteristics, ecological risks, and abatement processes in farmland soil.
Wirkmechanismus
Target of Action
Fomesafen, a selective herbicide, primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme .
Mode of Action
This compound interacts with its target, the PPO enzyme, by inhibiting its activity . This inhibition interferes with the biosynthesis of chlorophyll and heme, leading to a chemical chain reaction that ultimately causes lipid peroxidation and membrane disruption, resulting in rapid degeneration of plant tissues .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of protoporphyrinogen to protoporphyrin IX, a precursor of chlorophyll . By inhibiting the PPO enzyme, this compound disrupts this pathway, leading to an accumulation of protoporphyrin IX in the plant cells . This compound is a potent photosensitizer which, when activated by light and oxygen, leads to lipid peroxidation .
Pharmacokinetics
This compound is moderately soluble in aqueous solution and is relatively volatile . It has the potential to leach to groundwater and is persistent in soils and aquatic systems . These properties impact the bioavailability of this compound in the environment.
Result of Action
The molecular and cellular effects of this compound’s action include the rapid degeneration of plant tissues due to lipid peroxidation and membrane disruption . This results from the accumulation of protoporphyrin IX in the plant cells, which, when activated by light and oxygen, leads to lipid peroxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and solubility can lead to leaching into groundwater . It is also persistent in soils and aquatic systems . These characteristics mean that this compound can remain in the environment for extended periods, potentially affecting non-target organisms and ecosystems .
Biochemische Analyse
Biochemical Properties
Fomesafen plays a crucial role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is involved in the biosynthesis of chlorophyll and heme. By inhibiting PPO, this compound disrupts the production of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to cell membranes. This compound interacts with various biomolecules, including glutathione S-transferase, which helps in the metabolic disposal of the herbicide in tolerant plants like soybeans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plants, it disrupts cell function by inhibiting chlorophyll synthesis, leading to cell death. In soil microbial communities, this compound can alter enzyme activities and microbial population dynamics. For instance, it has been shown to inhibit urease activity initially, which then gradually returns to normal levels . In animal models, such as zebrafish embryos, this compound exposure can lead to developmental toxicity, including pericardial edema, reduced heart rate, and altered enzyme activities related to nerve development .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting protoporphyrinogen oxidase. This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS). These ROS cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death . Additionally, this compound’s interaction with glutathione S-transferase in tolerant plants aids in its metabolic disposal, reducing its phytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound has a half-life of 60 to 114 days in soil, depending on the cultivation system . Its persistence and mobility are influenced by soil pH, organic matter content, and soil type. Over time, this compound can degrade, but its residues can still impact soil microbial communities and enzyme activities for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, exposure to increasing concentrations of this compound (5, 10, and 20 mg/L) results in more severe developmental toxicity, including pericardial edema, reduced heart rate, and yolk sac edema . Higher doses also lead to increased expression of inflammatory factors and oxidative stress responses, indicating potential toxic effects at elevated concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydrolysis, substitution, reduction, methylation, glycosylation, acetylation, and malonylation. These pathways involve various enzymes and cofactors, such as cytochrome P450 and glutathione S-transferases, which help in the detoxification and breakdown of this compound in plants . The metabolic processes reduce the phytotoxicity of this compound and facilitate its excretion from the plant system.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In soil, its mobility is influenced by soil pH and organic matter content, with higher mobility observed in soils with lower organic matter and higher pH . In plants, this compound can be taken up by roots and translocated to other parts of the plant, where it exerts its herbicidal effects. The compound’s distribution within the plant is also influenced by its interaction with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where it inhibits protoporphyrinogen oxidase. This localization is crucial for its herbicidal activity, as the inhibition of PPO in chloroplasts directly impacts chlorophyll synthesis. Additionally, this compound’s interaction with glutathione S-transferase in the cytoplasm aids in its detoxification and transport to vacuoles for storage or excretion .
Vorbereitungsmethoden
Die Herstellung von Fomesafen umfasst mehrere Schritte:
Veretherung: m-Hydroxybenzoesäure und 3,4-Dichlor-trifluortoluol werden verethert, um 3-[2-Chlor-4-(Trifluormethyl)phenoxy]benzoesäure zu erhalten.
Nitrierung: Die resultierende Verbindung wird nitriert, um 5-[2-Chlor-4-(Trifluormethyl)phenoxy]-2-nitrobenzoesäure zu bilden.
Ammonierung: Diese Verbindung wird dann unter Einwirkung eines Nanokatalysators mit Methansulfonamid ammoniert, um ein Rohprodukt von this compound zu erhalten.
Umkristallisation: Das Rohprodukt wird umkristallisiert, um this compound mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Fomesafen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Nebenprodukte führt.
Reduktion: Reduktionsreaktionen können seine Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Chlor- und Nitrogruppen.
Häufig verwendete Reagenzien in diesen Reaktionen sind starke Säuren und Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Wasserstoffgas. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Landwirtschaft: Es wird hauptsächlich als Herbizid zur Bekämpfung von breitblättrigen Unkräutern in Soja- und Erdnussfeldern verwendet.
Umweltwissenschaften: Es wurden Studien zu seiner Mobilität und Persistenz im Boden sowie zu seinen Auswirkungen auf die Boden-Enzymaktivität und die mikrobielle Population durchgeführt
Ökotoxikologie: Die Forschung konzentrierte sich auf seine Rückständeigenschaften, ökologischen Risiken und Abbauprozesse im Ackerboden.
Wirkmechanismus
This compound entfaltet seine herbizide Wirkung durch Hemmung des Enzyms Protoporphyrinogen-Oxidase (PPO), das für die Chlorophyllsynthese unerlässlich ist. Diese Hemmung führt zur Akkumulation von Protoporphyrin IX, einem photodynamischen Pigment, das Zellmembranschäden verursacht und letztendlich zum Absterben der Pflanze führt. Sojabohnen haben eine hohe Toleranz gegenüber this compound, da sie es über Glutathion-S-Transferase metabolisieren können .
Vergleich Mit ähnlichen Verbindungen
Fomesafen gehört zur Klasse der Diphenylether-Herbizide, zu denen auch andere Verbindungen gehören, wie zum Beispiel:
Nitrofen: Ein älteres Herbizid mit ähnlichem Wirkmechanismus, aber weniger wirksam und giftiger.
Bifenox: Ein weiteres Diphenylether-Herbizid mit einem anderen Substitutionsschema, das zu Variationen in der herbiziden Aktivität und der Pflanzensicherheit führt.
Acifluorfen: Ähnlich in der Struktur zu this compound, aber mit einer Carbonsäuregruppe anstelle einer Methansulfonylgruppe, was seine Löslichkeit und sein herbizides Spektrum beeinflusst .
This compound ist einzigartig aufgrund seiner hohen Wirksamkeit bei der Bekämpfung von breitblättrigen Unkräutern und seines Sicherheitsprofils für Sojabohnenkulturen.
Eigenschaften
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZZWXTVIYUUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O6S | |
| Record name | FOMESAFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108731-70-0 (sodium) | |
| Record name | Fomesafen [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7024112 | |
| Record name | Fomesafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fomesafen is a white crystalline solid. Used as an herbicide., Colorless or white solid; [HSDB] | |
| Record name | FOMESAFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fomesafen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Clear, pale, yellow odorless liquid; BP: 100.6 °C. Incompatible with acids. Soluble in range of organic solvents /Reflex/ | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility at 25 °C (mg/mL): propylene glycol 631; octanol 12; ethyl decanoate 10 /Fomesafen sodium salt/, In water, 50 mg/L at 20 °C | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.28 g/cu cm at 20 °C | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000075 [mmHg], <4X10-3 mPa /<3.0X10-8 mm Hg/ at 20 °C | |
| Record name | Fomesafen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Using extracts from suspension-cultured cells of soybean (Glycine max cv. Mandarin) as a source of active enzymes, the activities of glutathione transferases (GSTs) catalyzing the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) and selective herbicides were determined to be in the order in the order CDNB > fomesafen > metolachlor = acifluorfen > chlorimuron-ethyl. Glutathione transferase activities showed a thiol dependence in a substrate-specific manner. Thus, glutathione transferase activities toward acifluorfen and fomesafen were greater when homoglutathione (hGSH), the endogenously occurring thiol in soybean, was used as the co-substrate rather than glutathione (GSH). Compared with glutathione, homoglutathione addition either reduced or had no effect on glutathione transferase activities toward other substrates. In the absence of enzyme, the rates of homoglutathione conjugation with acifluorfen, chlorimuron-ethyl and fomesafen were negligible, suggesting that rapid homoglutathione conjugation in soybean must be catalyzed by glutathione transferases. glutathione transferase activities were subsequently determined in 14-day-old plants of soybean and a number of annual grass and broadleaf weeds. glutathione transferase activities of the plants were then related to observed sensitivities to post-emergence applications of the four herbicides. When enzyme activity was expressed on a mg-1 protein basis, all grass weeds and Abutilon theophrasti contained considerably higher glutathione transferase activity toward CDNB than soybean. With fomesafen as the substrate, glutathione transferase activities were determined to be in the order soybean Digitaria sanguinalis > Sorghum halepense = Setaria faberi with none of the broadleaf weeds showing any activity. This order related well to the observed selectivity of fomesafen, with the exception of A. theophrasti, which was partially tolerant to the herbicide. Using metolachlor as the substrate the order of the glutathione transferase activities was soybean > A. theophrasti Amaranthus retroflexus > Ipomoea hederacea, with the remaining species showing no activity. Glutathione transferase activities toward metolachlor correlated well with the selectivity of the herbicide toward the broadleaf weeds but not toward the grass weeds. Acifluorfen and chlorimuron-ethyl were selectively active on these species, but glutathione transferase activities toward these herbicides could not be detected in crude extracts from whole plants. | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
72178-02-0 | |
| Record name | FOMESAFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fomesafen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72178-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fomesafen [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fomesafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulphonyl)-2-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOMESAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0A3U4CDTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220 °C | |
| Record name | FOMESAFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fomesafen exert its herbicidal activity?
A1: this compound is a diphenyl ether herbicide that acts by inhibiting protoporphyrinogen oxidase (PROTOX), a key enzyme in the chlorophyll biosynthesis pathway [, , ].
Q2: What are the downstream effects of PROTOX inhibition by this compound?
A2: Inhibiting PROTOX disrupts chlorophyll production, leading to the accumulation of a photodynamic chlorophyll precursor, protoporphyrinogen IX. Upon exposure to light, this precursor generates reactive oxygen species (ROS) that cause membrane damage and ultimately lead to plant cell death [, , ].
Q3: Does this compound affect other plant processes besides chlorophyll synthesis?
A3: Research suggests this compound may induce oxidative stress in susceptible plants. Studies on freshwater phytoplankton found that this compound significantly affected physiological markers of oxidative stress in Raphidocelis subcapitata but not in Chlamydomonas snowii or Microcystis aeruginosa [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H14ClF3N2O5S, and its molecular weight is 406.78 g/mol.
Q5: Does the presence of plasticulture mulch affect the degradation of this compound?
A5: Yes, research shows that this compound dissipation can be slower under plasticulture mulch compared to bare ground []. This could be due to reduced microbial activity and altered soil moisture and temperature under the mulch.
Q6: How does soil type influence the persistence and movement of this compound?
A6: this compound persistence varies significantly with soil properties. It exhibits greater adsorption to soils with lower pH and higher clay content, potentially reducing the risk of carryover injury to subsequent crops [, ]. Conversely, sandy soils with high pH may experience faster this compound leaching [].
Q7: How does soil fumigation impact this compound persistence in the soil?
A7: Studies show that soil fumigation with 1,3-dichloropropene and chloropicrin did not significantly affect this compound dissipation in eggplant production systems [].
Q8: Has resistance to this compound been reported in weeds?
A8: Yes, resistance to this compound, specifically through a non-target site mechanism, has been confirmed and characterized in Palmer amaranth (Amaranthus palmeri) [].
Q9: Are there different mechanisms of resistance to this compound in weeds?
A9: Research has identified both target-site and non-target-site resistance mechanisms to this compound in Palmer amaranth. A common target-site mutation is the Gly-210 deletion in the PPX2 gene []. Non-target-site resistance can be attributed to enhanced metabolism of this compound by cytochrome P450 enzymes and glutathione S-transferases (GSTs) [].
Q10: Can you elaborate on the role of the Gly-210 deletion in PPO inhibitor resistance?
A11: The Gly-210 deletion in the PPX2 gene, encoding PROTOX, is a common mechanism of resistance to PPO-inhibiting herbicides in various weed species, including Palmer amaranth [] and tall waterhemp []. This mutation alters the target site of the herbicide, reducing its binding affinity and efficacy.
Q11: How does the level of resistance differ between Palmer amaranth accessions with and without the Gly-210 deletion?
A12: Research has shown that Palmer amaranth accessions with the Gly-210 deletion generally exhibit a higher level of resistance to this compound compared to accessions without the deletion []. This highlights the significant impact of this target-site mutation on herbicide efficacy.
Q12: What is the significance of identifying alternative resistance mechanisms in weeds?
A13: Identifying alternative resistance mechanisms, such as non-target site resistance, is crucial for developing effective weed management strategies. Understanding these mechanisms can help in designing herbicides that circumvent resistance or developing alternative control tactics to manage resistant weed populations [, ].
Q13: What is known about the potential carryover injury of this compound to rotational crops?
A14: this compound has been shown to pose a carryover risk to certain rotational crops, such as sweet corn, especially in soils with high organic matter content and low pH []. This is attributed to its relatively long half-life in soil and potential for persistence under certain environmental conditions.
Q14: How is this compound residue typically analyzed in environmental and plant samples?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) detectors [] and mass spectrometry (MS) [], is commonly employed for analyzing this compound residues.
Q15: What is the environmental fate of this compound?
A16: this compound can persist in the environment, particularly in soil []. Its degradation is influenced by factors such as soil type, pH, organic matter content, and microbial activity. Studies have investigated the role of soil microorganisms in degrading this compound and reducing its persistence [].
Q16: Has this compound been detected in water bodies?
A17: Yes, this compound residues have been detected in water bodies, highlighting the potential for runoff and leaching from treated fields []. Its presence in aquatic environments raises concerns about its impact on non-target organisms, such as phytoplankton [].
Q17: Are there any strategies for mitigating the environmental impact of this compound?
A18: Research has explored various approaches to mitigate the environmental impact of this compound. These include identifying and promoting this compound-degrading microorganisms in soil [], optimizing application rates and timings to minimize leaching and runoff [], and exploring alternative weed control methods to reduce reliance on chemical herbicides [].
Q18: Are there alternative herbicides or weed control methods to consider in light of this compound resistance?
A20: Yes, researchers and growers are actively exploring alternative weed control strategies to combat this compound resistance. These include using herbicides with different modes of action, such as glufosinate, 2,4-D, and dicamba []. Integrated weed management (IWM) practices, such as crop rotation, cover cropping, and mechanical weed control, are also essential for managing resistant weed populations [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
